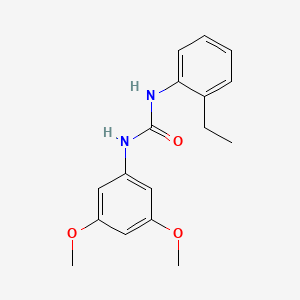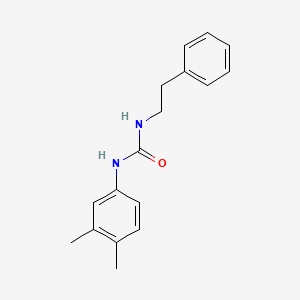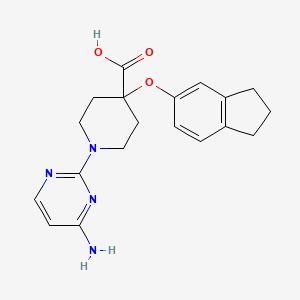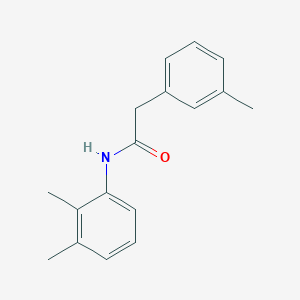![molecular formula C18H19BrN2O2S B5291212 4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide](/img/structure/B5291212.png)
4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide, also known as BPPB, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. BPPB belongs to the class of sulfonamide compounds, which have been widely studied for their pharmacological properties. In
Wirkmechanismus
The mechanism of action of 4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. 4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cell survival. In neurodegenerative disorders, 4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide has been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects
4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide has been shown to have various biochemical and physiological effects. In cancer cells, 4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. Inflammation is a common factor in many diseases, and 4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorders, 4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide has been shown to protect neurons from oxidative stress, prevent neuroinflammation, and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and has a relatively simple synthesis method. However, 4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide also has some limitations. It is not very soluble in water, which can make it difficult to administer in vivo. 4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide also has a relatively short half-life, which can limit its effectiveness in some experiments.
Zukünftige Richtungen
There are several future directions for 4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide research. One area of interest is the development of 4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide analogs with improved pharmacological properties. Another area of interest is the study of 4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide in combination with other drugs for the treatment of various diseases. Additionally, the development of new delivery methods for 4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide could improve its effectiveness in vivo. Finally, further research is needed to fully understand the mechanism of action of 4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide and its potential use in treating various diseases.
Conclusion
In conclusion, 4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide is a chemical compound with potential therapeutic properties for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. The synthesis method for 4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide involves the reaction of 4-bromo-N-phenylbenzenesulfonamide with piperidine and formaldehyde. 4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide has been shown to have various biochemical and physiological effects and its mechanism of action involves the inhibition of various enzymes and signaling pathways. 4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide has several advantages for lab experiments but also has some limitations. There are several future directions for 4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide research, including the development of 4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide analogs, the study of 4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide in combination with other drugs, and the development of new delivery methods.
Synthesemethoden
The synthesis method for 4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide involves the reaction of 4-bromo-N-phenylbenzenesulfonamide with piperidine and formaldehyde. The reaction is carried out in the presence of a catalyst such as acetic acid or hydrochloric acid and under reflux conditions. The resulting product is a yellow crystalline solid with a melting point of 205-207°C.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide has been studied for its potential use in treating various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, 4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Inflammation is a common factor in many diseases, and 4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorders, 4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide has been studied for its ability to protect neurons from oxidative stress and prevent neuroinflammation.
Eigenschaften
IUPAC Name |
(NE)-4-bromo-N-[phenyl(piperidin-1-yl)methylidene]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O2S/c19-16-9-11-17(12-10-16)24(22,23)20-18(15-7-3-1-4-8-15)21-13-5-2-6-14-21/h1,3-4,7-12H,2,5-6,13-14H2/b20-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBGASQQYUQZNW-CZIZESTLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=NS(=O)(=O)C2=CC=C(C=C2)Br)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)/C(=N/S(=O)(=O)C2=CC=C(C=C2)Br)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5291134.png)


![3-[2-(4-amino-1-piperidinyl)-2-oxoethyl]-3-benzyl-1-methyl-1,3-dihydro-2H-indol-2-one hydrochloride](/img/structure/B5291169.png)
![1-[3-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)phenyl]-2-imidazolidinone](/img/structure/B5291181.png)
![N-[3-({[(2-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5291184.png)

![N-[5-methoxy-2-(4-morpholinyl)phenyl]butanamide](/img/structure/B5291193.png)
![2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-2-pyridinylacetamide](/img/structure/B5291196.png)

![N-allyl-2,6-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5291219.png)
![N-[2-(acetylamino)ethyl]-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5291225.png)